2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(propan-2-yl)-2H-indole-4-carboxamide
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Overview
Description
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(propan-2-yl)-2H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a pyrazole ring fused to an indole core, with a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(propan-2-yl)-2H-indole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Indole Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling Reaction: The pyrazole and indole moieties are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the coupled product with isopropylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrazole rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, especially at the indole nitrogen, using electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and pyrazole rings.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(propan-2-yl)-2H-indole-4-carboxamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and ion channels. The pyrazole ring may enhance binding affinity and specificity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-methyl-2H-indole-4-carboxamide
- 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-ethyl-2H-indole-4-carboxamide
- 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-propyl-2H-indole-4-carboxamide
Uniqueness
The uniqueness of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(propan-2-yl)-2H-indole-4-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
827317-59-9 |
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Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-propan-2-yl-2-(1H-pyrazol-5-yl)-1H-indole-4-carboxamide |
InChI |
InChI=1S/C15H16N4O/c1-9(2)17-15(20)10-4-3-5-12-11(10)8-14(18-12)13-6-7-16-19-13/h3-9,18H,1-2H3,(H,16,19)(H,17,20) |
InChI Key |
NMHANYXIAVMUSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C2C=C(NC2=CC=C1)C3=CC=NN3 |
Origin of Product |
United States |
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